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Introduction

Avadomide (CC-122), a novel, orally active small molecule, represents a significant

advancement in the class of therapeutics known as Cereblon E3 Ligase Modulators

(CELMoDs). Developed by Celgene (now part of Bristol-Myers Squibb), avadomide
hydrochloride is a non-phthalimide analog of thalidomide designed for greater potency and a

distinct biological activity profile.[1][2] It exerts a dual mechanism of action, comprising direct

anti-proliferative effects on malignant cells and potent immunomodulatory activities, making it a

promising agent for various hematologic malignancies and solid tumors.[3][4] This technical

guide provides an in-depth overview of the discovery, mechanism of action, and clinical

development of avadomide hydrochloride.

Core Discovery and Mechanism of Action
Avadomide was identified as a pleiotropic pathway modifier that targets cereblon (CRBN), a

substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[5]

Unlike conventional enzyme inhibitors, avadomide acts as a "molecular glue," inducing a

conformational change in CRBN that promotes the recruitment of novel protein substrates for

ubiquitination and subsequent proteasomal degradation.[4][5]

The primary neosubstrates targeted by the avadomide-CRL4^CRBN^ complex are the

hematopoietic zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7] These

proteins are critical transcriptional repressors in lymphoid cell development and function.[6][8]

The degradation of Ikaros and Aiolos leads to two key downstream effects:
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Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, such as those in Diffuse

Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-

repression of interferon (IFN)-stimulated genes.[5][6] This results in increased apoptosis and

decreased proliferation of the cancer cells.[3][9] Notably, avadomide has demonstrated

activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes

of DLBCL, distinguishing it from earlier immunomodulatory drugs like lenalidomide, which

shows preferential activity in the ABC subtype.[3][7]

Immunomodulatory Effects: In T-cells, the degradation of Aiolos derepresses the promoter

for Interleukin-2 (IL-2), leading to enhanced IL-2 production.[4][6][8] This, in turn, provides a

costimulatory signal for T-cell and Natural Killer (NK) cell activation and proliferation,

augmenting the body's anti-tumor immune response.[3][6][8]
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Caption: Avadomide binds to CRBN, inducing degradation of Ikaros/Aiolos.
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Preclinical and Clinical Development
Avadomide hydrochloride's development has progressed through rigorous preclinical and

clinical evaluation, focusing on safety, pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetics
The pharmacokinetic profile of avadomide was initially characterized in a first-in-human Phase I

study (NCT01421524). Following a single oral dose in healthy subjects, the drug was absorbed

with a consistent terminal half-life.

Table 1: Single-Dose Pharmacokinetics in Healthy Adults

Formulation Dose Cmax (ng/mL) AUC∞ (h·µg/L) T½ (hours)

Avadomide
HCl

3 mg 61.92 666.34 9.28

Formulated

Capsule
3 mg 83.96 774.86 8.39

Data from the CC-122-ST-001 study.[3]

Phase I Clinical Development
The foundational clinical trial for avadomide was the NCT01421524 study, a multi-center, open-

label, Phase I dose-escalation trial in patients with advanced solid tumors, Non-Hodgkin

Lymphoma (NHL), and multiple myeloma.[4][10]

Experimental Protocol: Phase I Dose-Escalation (NCT01421524)

Study Design: A standard 3+3 dose-escalation design was used across seven cohorts, with

doses ranging from 0.5 mg to 3.5 mg.[4][10] Avadomide was administered orally once daily

in continuous 28-day cycles.[10]

Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose

(NTD), maximum tolerated dose (MTD), and the recommended Phase II dose (RP2D).[4][10]
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Patient Eligibility: Patients aged ≥18 years with histologically confirmed advanced

malignancies unresponsive to standard therapies, adequate organ function, and an ECOG

performance status of ≤2 were eligible.[3]

Assessments: Safety was assessed by monitoring treatment-emergent adverse events

(TEAEs). Tumor assessments were performed at screening and during even-numbered

cycles.[4] Pharmacodynamic assessments included measuring Aiolos and Ikaros levels in

peripheral blood samples at specified time points post-dosing.[3][10]

Key Findings from Phase I Studies

The MTD was established at 3.0 mg daily on a continuous schedule.[4][10] The 3.5 mg dose

was identified as the NTD due to the occurrence of DLTs in two patients.[4][10]

Table 2: Key Safety and Efficacy from Phase I (NCT01421524)

Parameter Result

MTD 3.0 mg daily

NTD 3.5 mg daily

Common TEAEs (≥15%) Fatigue, Neutropenia, Diarrhea[10]

Grade ≥3 TEAEs Occurred in 41% of patients[10]

| Objective Responses (NHL) | 3 of 5 patients (1 Complete Response, 2 Partial Responses)[10]

|

A key challenge that emerged was neutropenia.[3] To mitigate this, intermittent dosing

schedules (e.g., 5 days on, 2 days off) were explored in subsequent studies, which improved

the drug's tolerability.[3][7][11]
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Caption: A simplified workflow for a Phase I clinical trial.

Pharmacodynamic Analysis
Pharmacodynamic studies confirmed the mechanism of action in humans. Analysis of

peripheral blood samples from patients in the Phase I trial showed a dose-dependent reduction

in Aiolos levels in both CD19+ B cells and CD3+ T cells just 5 hours after the first dose.[3][10]
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This degradation of target proteins serves as a robust biomarker for avadomide's biological

activity.[5]

Table 3: Pharmacodynamic Effects of Avadomide (C1D1)

Cell Type Biomarker
Median Reduction from
Predose

CD19+ B Cells Aiolos 59%

CD3+ T Cells Aiolos 45%

Data from analysis of peripheral blood samples 5 hours post-dose.[3]

Phase Ib/II Combination Studies
Based on its promising monotherapy activity and immunomodulatory mechanism, avadomide

was advanced into combination trials, most notably with the anti-CD20 antibody rituximab for

R/R DLBCL and Follicular Lymphoma (FL) in the CC-122-DLBCL-001 study (NCT02031419).

[7][12]

Experimental Protocol: Phase Ib Dose-Expansion (NCT02031419)

Study Design: A multi-center, open-label, dose-expansion study.[7]

Treatment Regimen: Patients received avadomide 3 mg orally on a 5 days on/2 days off

schedule combined with rituximab (375 mg/m²) administered on Day 8 of Cycle 1, Day 1 of

Cycles 2-6, and then every third cycle.[7]

Primary Endpoints: Safety and tolerability of the combination.[7]

Secondary Endpoints: Preliminary efficacy, including Overall Response Rate (ORR).[7]

The combination of avadomide and rituximab was found to be well-tolerated and demonstrated

promising preliminary antitumor activity.[7][12] This supported the continued development of

avadomide in combination regimens. As of late 2024, avadomide hydrochloride is in Phase II

clinical development for DLBCL.[1]
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Caption: The typical drug discovery and development pipeline.

Conclusion
Avadomide hydrochloride is a potent, second-generation CELMoD that leverages the

targeted degradation of Ikaros and Aiolos to exert both direct antitumor and immunomodulatory

effects. Its discovery and development have been guided by a strong understanding of its

molecular mechanism, with pharmacodynamic markers confirming target engagement in early

clinical trials. Phase I studies established a manageable safety profile and recommended dose,

while later-phase trials are exploring its efficacy in combination therapies for hematologic

malignancies. Avadomide stands as a prime example of the potential of induced protein

degradation as a therapeutic strategy in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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